molecular formula C20H21N5O B2685372 (4-(1H-pyrazol-1-yl)pyridin-2-yl)(4-benzylpiperazin-1-yl)methanone CAS No. 1421463-67-3

(4-(1H-pyrazol-1-yl)pyridin-2-yl)(4-benzylpiperazin-1-yl)methanone

Cat. No.: B2685372
CAS No.: 1421463-67-3
M. Wt: 347.422
InChI Key: UJUZBHIAPUDXFJ-UHFFFAOYSA-N
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Description

The compound (4-(1H-pyrazol-1-yl)pyridin-2-yl)(4-benzylpiperazin-1-yl)methanone is a complex organic molecule featuring a pyrazole ring, a pyridine ring, and a piperazine ring These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1H-pyrazol-1-yl)pyridin-2-yl)(4-benzylpiperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: Starting from hydrazine and a suitable diketone, the pyrazole ring is formed through a cyclization reaction.

    Pyridine Ring Functionalization: The pyridine ring is functionalized with a suitable leaving group, such as a halide, to facilitate subsequent coupling reactions.

    Coupling Reactions: The pyrazole and pyridine rings are coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.

    Piperazine Introduction: The benzylpiperazine moiety is introduced through nucleophilic substitution reactions, often using a suitable piperazine derivative and a halogenated intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and piperazine rings, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenated intermediates and strong bases or acids are often employed to facilitate substitution reactions.

Major Products

    Oxidation: N-oxides of the pyrazole and piperazine rings.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (4-(1H-pyrazol-1-yl)pyridin-2-yl)(4-benzylpiperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a therapeutic agent. The presence of multiple heterocyclic rings suggests it may exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its structural features make it a candidate for use in the design of advanced polymers and coatings.

Mechanism of Action

The mechanism by which (4-(1H-pyrazol-1-yl)pyridin-2-yl)(4-benzylpiperazin-1-yl)methanone exerts its effects is likely related to its ability to interact with various molecular targets. These may include enzymes, receptors, and nucleic acids. The compound’s heterocyclic rings can engage in hydrogen bonding, π-π stacking, and other interactions that modulate biological activity.

Comparison with Similar Compounds

Similar Compounds

    (4-(1H-pyrazol-1-yl)pyridin-2-yl)methanone: Lacks the piperazine ring, potentially reducing its biological activity.

    (4-(1H-pyrazol-1-yl)pyridin-2-yl)(4-methylpiperazin-1-yl)methanone: Similar structure but with a methyl group instead of a benzyl group, which may alter its pharmacokinetic properties.

Uniqueness

The uniqueness of (4-(1H-pyrazol-1-yl)pyridin-2-yl)(4-benzylpiperazin-1-yl)methanone lies in its combination of three distinct heterocyclic rings, each contributing to its overall chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential and develop new derivatives with enhanced properties.

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-(4-pyrazol-1-ylpyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O/c26-20(19-15-18(7-9-21-19)25-10-4-8-22-25)24-13-11-23(12-14-24)16-17-5-2-1-3-6-17/h1-10,15H,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJUZBHIAPUDXFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=NC=CC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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